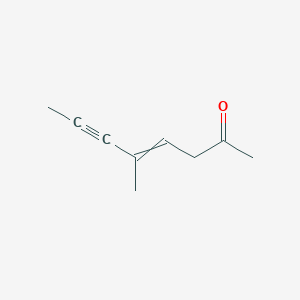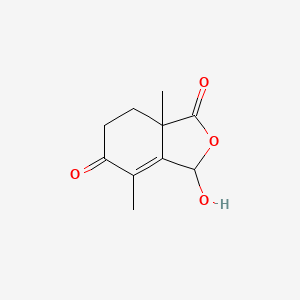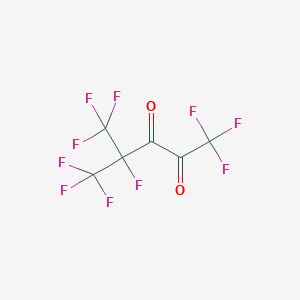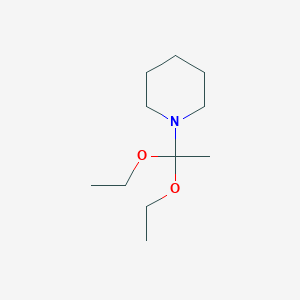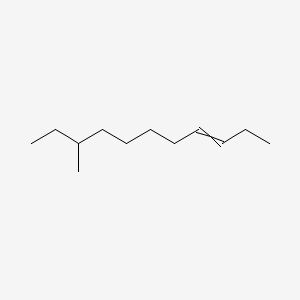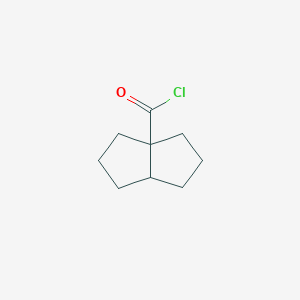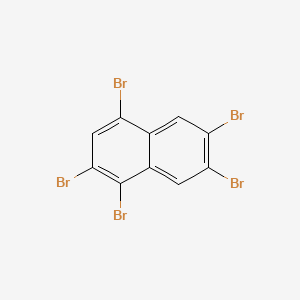
1,2,4,6,7-Pentabromonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,6,7-Pentabromonaphthalene is a brominated derivative of naphthalene, characterized by the presence of five bromine atoms attached to the naphthalene ring. Its molecular formula is C10H3Br5, and it has a molecular weight of approximately 522.651 Da
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,6,7-Pentabromonaphthalene can be synthesized through the bromination of naphthalene. The process involves the use of bromine as a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled conditions to ensure the selective bromination at the desired positions on the naphthalene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the pentabrominated compound .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,6,7-Pentabromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of naphthoquinones and other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction Reactions: Reducing agents such as zinc in acetic acid or sodium borohydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Reduction Reactions: Products include less brominated naphthalenes.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Scientific Research Applications
1,2,4,6,7-Pentabromonaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4,6,7-Pentabromonaphthalene involves its interaction with various molecular targets and pathways. The bromine atoms on the naphthalene ring enhance its reactivity, allowing it to interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
1,2,3,4,5-Pentabromonaphthalene: Another pentabrominated derivative with bromine atoms at different positions.
1,2,3,4,6-Pentabromonaphthalene: Similar structure but with bromine atoms at different positions.
1,2,3,5,6-Pentabromonaphthalene: Another isomer with a different bromination pattern.
Uniqueness: 1,2,4,6,7-Pentabromonaphthalene is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other isomers may not be as effective .
Properties
CAS No. |
75625-25-1 |
|---|---|
Molecular Formula |
C10H3Br5 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
1,2,4,6,7-pentabromonaphthalene |
InChI |
InChI=1S/C10H3Br5/c11-6-3-9(14)10(15)5-2-8(13)7(12)1-4(5)6/h1-3H |
InChI Key |
BZPSOPFSQYNUQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)C(=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)
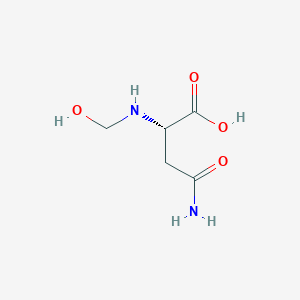
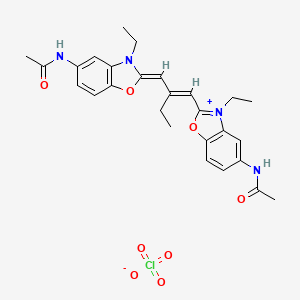
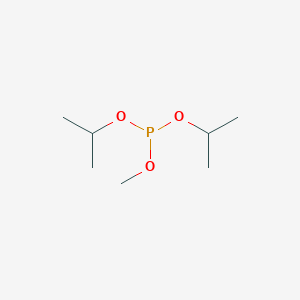
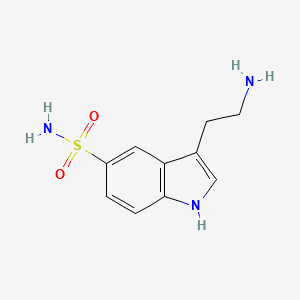

![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
silane](/img/structure/B14456542.png)
